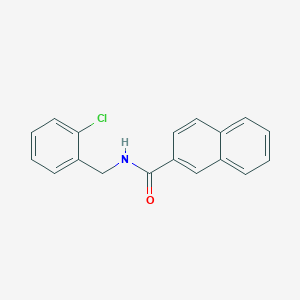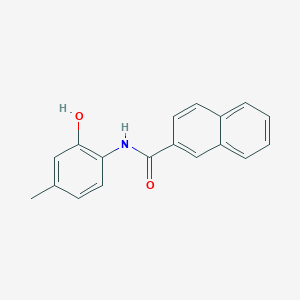
9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(Cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic system, substituted with a cyclohexylamino group and a hydroxypropyl chain. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole ring system.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the carbazole core with an epoxide, such as propylene oxide, in the presence of a base like sodium hydroxide.
Cyclohexylamino Substitution: The final step involves the substitution of the hydroxy group with a cyclohexylamino group. This can be achieved by reacting the intermediate with cyclohexylamine under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbazole core, potentially reducing the aromaticity and forming dihydro or tetrahydro derivatives.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic core and functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism by which 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The hydroxypropyl and cyclohexylamino groups could facilitate binding to these targets, while the carbazole core might stabilize the interaction through π-π stacking or hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2-Hydroxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with a shorter hydroxyalkyl chain.
9-(3-Aminopropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with an amino group instead of a hydroxy group.
Uniqueness
The unique combination of a cyclohexylamino group and a hydroxypropyl chain in 9-(3-(cyclohexylamino)-2-hydroxypropyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one imparts distinct chemical properties and reactivity. This makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
9-[3-(cyclohexylamino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-20-19(12-15)18-8-5-9-21(26)22(18)24(20)14-17(25)13-23-16-6-3-2-4-7-16/h10-12,16-17,23,25H,2-9,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPHOXGBNXUIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNC4CCCCC4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














